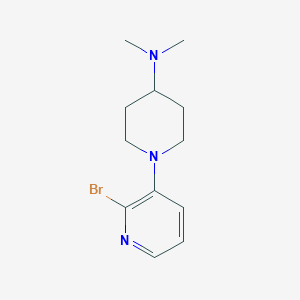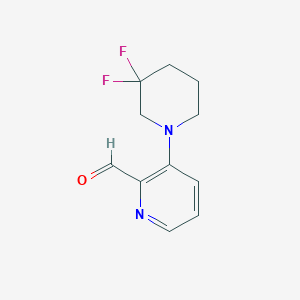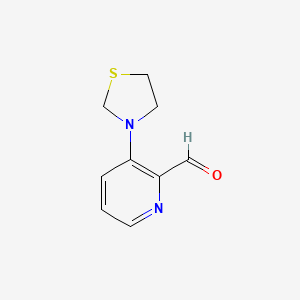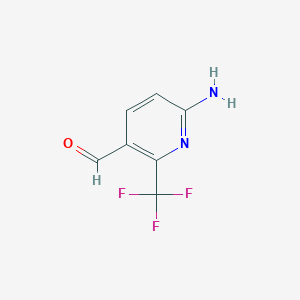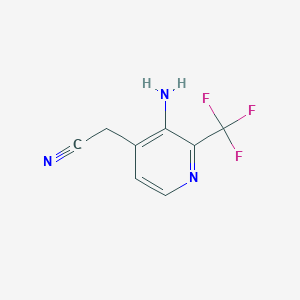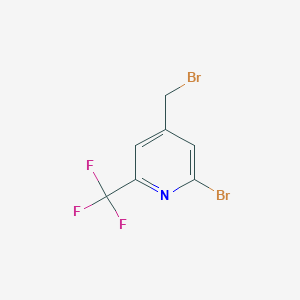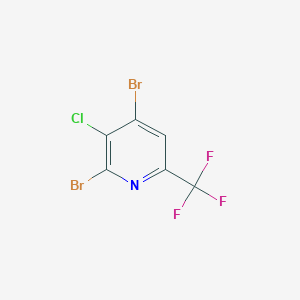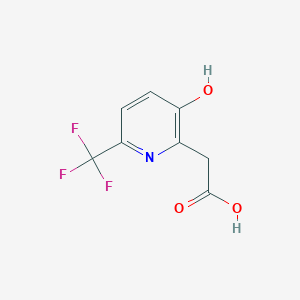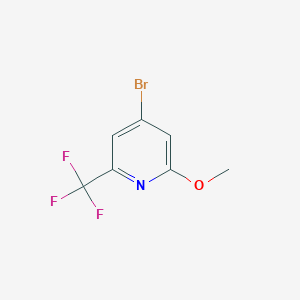
4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine, also known as BMHP, is an organic compound with a molecular formula of C6H3BrF3NO. It is a colorless, crystalline solid with a melting point of 97.5 °C. BMHP is a member of the class of compounds known as pyridines, which are characterized by a six-membered aromatic ring containing three nitrogen atoms. BMHP is of interest due to its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of catalysts for the oxidation of alcohols and as a precursor in the synthesis of pyridine derivatives. It has also been used as a reagent in the synthesis of heterocyclic compounds. Furthermore, 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine has been used as a catalyst in organic reactions and as a reagent for the synthesis of polymers.
Mechanism Of Action
4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine acts as a ligand in the formation of complexes with transition metals. The nitrogen atoms of the pyridine ring can form coordinate bonds with the transition metals, thus forming a complex. The trifluoromethyl group of 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine can also act as an electron-withdrawing group, which can further stabilize the complex.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine have not been extensively studied. However, it has been suggested that 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine may have antioxidant and anti-inflammatory properties. It has also been suggested that 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine may have potential applications in the treatment of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine in laboratory experiments include its low cost and ease of synthesis. Furthermore, 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine can be used as a ligand in the formation of complexes with transition metals, thus making it an ideal reagent for the synthesis of heterocyclic compounds. The main limitation of 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine is its instability in the presence of light and air. Therefore, it should be stored in a dark, airtight container.
Future Directions
The future directions for 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine include further research into its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the treatment of cancer. Further research is also needed to explore its potential applications in the synthesis of catalysts and polymers. Finally, further research is needed to explore its potential applications in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-12-6(5(4)13)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVALSAGYUZZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



